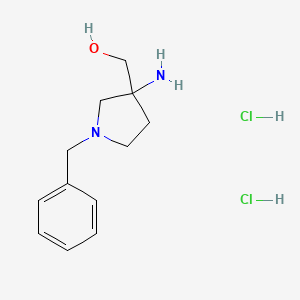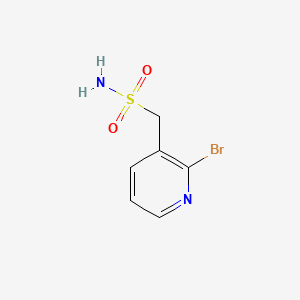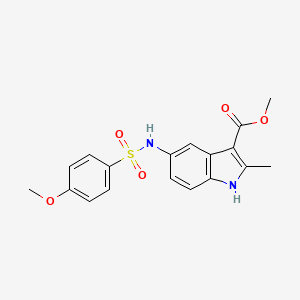
3-(3,3-difluorocyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3-Difluorocyclobutyl)propan-1-ol, also known as 3-(3,3-Difluorocyclobutyl)propanoic acid or 3-DCB, is a fluorinated cyclobutyl alcohol used as a reagent in organic synthesis. It is a colorless liquid at room temperature, with a boiling point of 121°C and a flash point of 32°C. 3-DCB has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a solvent in laboratory experiments and as a starting material for the synthesis of other compounds.
Mecanismo De Acción
3-(3,3-difluorocyclobutyl)propan-1-olDCB is an acidic compound, and its mechanism of action is based on its ability to protonate the carbonyl group of the substrate. This protonation leads to the formation of an enolate intermediate, which can then undergo a variety of reactions, such as aldol condensation, esterification, and other organic reactions.
Biochemical and Physiological Effects
3-(3,3-difluorocyclobutyl)propan-1-olDCB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It has also been shown to have a protective effect against oxidative stress and to reduce the damage caused by free radicals. In addition, 3-(3,3-difluorocyclobutyl)propan-1-olDCB has been shown to have an effect on the central nervous system, and to reduce anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(3,3-difluorocyclobutyl)propan-1-olDCB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and its boiling point makes it easy to handle. It is also a relatively non-toxic compound, and it does not produce any hazardous by-products. However, 3-(3,3-difluorocyclobutyl)propan-1-olDCB is a highly reactive compound, and it can react with other compounds in the reaction mixture, so it should be handled with care.
Direcciones Futuras
The use of 3-(3,3-difluorocyclobutyl)propan-1-olDCB in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, further research could be done into its use as a starting material for the synthesis of polymers and other materials. Finally, further research could be done into the mechanism of action of 3-(3,3-difluorocyclobutyl)propan-1-olDCB, and its potential interactions with other compounds.
Métodos De Síntesis
3-(3,3-difluorocyclobutyl)propan-1-olDCB is synthesized from 3-(3,3-difluorocyclobutyl)propan-1-olchloro-1-propene, which is reacted with sulfuric acid and hydrochloric acid in the presence of a catalyst. The resulting product is then reacted with potassium fluoride to form 3-(3,3-difluorocyclobutyl)propan-1-olDCB. The reaction is carried out at a temperature of 140°C and a pressure of 5 atmospheres for a period of 4 hours. The reaction is typically carried out in a three-necked flask, with a condenser and a reflux condenser. The reaction yields a yield of approximately 95% of 3-(3,3-difluorocyclobutyl)propan-1-olDCB.
Aplicaciones Científicas De Investigación
3-(3,3-difluorocyclobutyl)propan-1-olDCB is used in a variety of scientific research applications. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used as a solvent in laboratory experiments, as well as in the synthesis of polymers and other materials. 3-(3,3-difluorocyclobutyl)propan-1-olDCB is also used in the synthesis of fluorinated compounds, such as fluorinated cyclobutanes and fluorinated cyclopentanes.
Propiedades
IUPAC Name |
3-(3,3-difluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)4-6(5-7)2-1-3-10/h6,10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGMDTBHOZNUSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![3-chlorothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B6605521.png)

